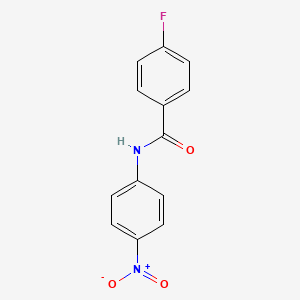
4-fluoro-N-(4-nitrophenyl)benzamide
Description
4-Fluoro-N-(4-nitrophenyl)benzamide is a benzamide derivative characterized by a fluorine substituent at the para position of the benzoyl ring and a 4-nitrophenyl group attached to the amide nitrogen. The electron-withdrawing nitro and fluorine groups modulate the molecule’s reactivity, solubility, and intermolecular interactions, making it a candidate for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H9FN2O3 |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
4-fluoro-N-(4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H9FN2O3/c14-10-3-1-9(2-4-10)13(17)15-11-5-7-12(8-6-11)16(18)19/h1-8H,(H,15,17) |
InChI Key |
GSRATABOOOOTDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry and Crystallography
- 2-Nitro-N-(4-nitrophenyl)benzamide: This analog replaces fluorine with a nitro group at the benzamide’s 2-position. X-ray crystallography reveals an orthorhombic crystal system (space group P 2₁2₁2₁) with unit cell dimensions $a = 8.9443(10)$ Å, $b = 9.7147(11)$ Å, and $c = 13.8016(16)$ Å. The dihedral angle between the aromatic rings is $82.32(4)^\circ$, and intramolecular C–H···O hydrogen bonding stabilizes the structure .
4-Bromo-N-(2-nitrophenyl)benzamide : Substituting fluorine with bromine introduces greater steric bulk and polarizability. Crystallographic studies show two molecules (A and B) per asymmetric unit, with structural parameters differing from the 4-fluoro analog due to bromine’s larger atomic radius and weaker electronegativity .
Spectroscopic and Physicochemical Properties
- 4-Fluoro-N-(4-fluorophenyl)benzamide : $^{19}\text{F}$ NMR studies reveal distinct chemical shifts for trans and cis O-silyl imidate isomers during silylation with BSA, demonstrating fluorine’s sensitivity to electronic environments .
- 4-Ethoxy-N-(4-fluorophenyl)benzamide: Exhibits a molar mass of 259.28 g·mol⁻¹ and a structural formula (C₁₅H₁₄FNO₂) differing by an ethoxy group. The ethoxy substituent increases hydrophobicity compared to the nitro group, impacting solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


